molecular formula C17H16FN3O2 B11134401 ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11134401
M. Wt: 313.33 g/mol
InChI Key: AHNNNFAWCIJNHS-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic imidazo[1,2-a]pyridine derivative characterized by a 4-fluorophenyl substituent at the 2-position and a carbamate group at the 3-position.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C17H16FN3O2/c1-3-23-17(22)20-16-15(12-4-6-13(18)7-5-12)19-14-10-11(2)8-9-21(14)16/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

AHNNNFAWCIJNHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves several steps. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step typically involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazo[1,2-a]pyridine core.

    Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name & ID Core Structure Key Substituents Synthesis Yield (%) Reference
Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate Imidazo[1,2-a]pyridine 4-Fluorophenyl, carbamate Not reported -
2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) Imidazo[1,2-a]pyrimidine 3,4-Difluorophenyl, ester 77
N-(2-Methoxyethyl)-N-(3-pyridinylmethyl)-2-(4-methylphenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide (Compound 18) Imidazo[1,2-a]pyridine 4-Methylphenyl, acetamide 57.3
(2-(1,1-Difluoro-3-phenylpropyl)-7-methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (7b) Imidazo[1,2-a]pyridine Difluoropropyl, phenyl ketone Not reported
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid Imidazo[1,2-a]pyridine 4-Methylphenyl, acetic acid Not reported
Key Observations:

Pyrimidine’s additional nitrogen may enhance hydrogen-bonding interactions compared to the target compound’s pyridine core . The target compound retains the imidazo[1,2-a]pyridine scaffold shared with Compound 18 and 7b, suggesting conserved interactions with biological targets.

Substituent Effects :

  • Fluorine vs. Methyl Groups : The 4-fluorophenyl group in the target compound likely improves metabolic stability and electron-withdrawing effects compared to the 4-methylphenyl group in Compound 18 and 6-Methyl-2-(4-methylphenyl)...acetic acid . Fluorine’s electronegativity may enhance binding to hydrophobic pockets while reducing oxidative metabolism.
  • Carbamate vs. Ester/Amide : The carbamate group in the target compound offers intermediate hydrolytic stability—more resistant to esterases than 2c ’s ester but less stable than Compound 18 ’s acetamide. This balance may optimize bioavailability and duration of action .

Synthetic Efficiency: The 77% yield for 2c suggests efficient coupling under triethylamine-mediated conditions, whereas Compound 18’s lower yield (57.3%) may reflect challenges in forming the acetamide linkage .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The 7-methyl group common to all analogs increases logP, favoring passive diffusion. However, the carbamate in the target compound may reduce lipophilicity slightly compared to 7b ’s phenyl ketone .
  • Solubility : The carbamate’s polar carbonyl group may improve aqueous solubility relative to 6-Methyl-2-(4-methylphenyl)...acetic acid , which relies on a carboxylic acid for solubility but suffers from pH-dependent ionization .

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